molecular formula C46H66N14O12S2 B153784 Vasopressin, glu(nhnh2)(4)-lys(8)- CAS No. 127716-66-9

Vasopressin, glu(nhnh2)(4)-lys(8)-

Cat. No.: B153784
CAS No.: 127716-66-9
M. Wt: 1071.2 g/mol
InChI Key: ZQJHNBJUEWMFHE-LOJWWCGESA-N
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Description

Vasopressin, glu(nhnh2)(4)-lys(8)- is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of intermediate compounds through various reactions. One of the key synthetic routes is the Strecker Synthesis, which is used to prepare α-aminonitriles, versatile intermediates for the synthesis of amino acids . The reaction is promoted by acid, and hydrogen cyanide (HCN) must be supplied or generated in situ from cyanide salts . The first step involves the condensation of ammonia with an aldehyde to form an imine, followed by the addition of cyanide to generate the α-aminonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. For example, the Strecker Synthesis involves the use of acids to promote the reaction and cyanide salts to provide the cyanide ion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the Strecker Synthesis produces α-aminonitriles, which can be hydrolyzed to form α-amino acids .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in critical biochemical processes. The exact molecular targets and pathways would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its highly complex structure and the presence of multiple functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.

Properties

CAS No.

127716-66-9

Molecular Formula

C46H66N14O12S2

Molecular Weight

1071.2 g/mol

IUPAC Name

N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H66N14O12S2/c47-17-5-4-9-29(40(66)52-22-37(50)63)54-45(71)35-10-6-18-60(35)46(72)34-24-74-73-23-28(48)39(65)55-31(20-26-11-13-27(61)14-12-26)43(69)56-32(19-25-7-2-1-3-8-25)42(68)53-30(15-16-38(64)59-51)41(67)57-33(21-36(49)62)44(70)58-34/h1-3,7-8,11-14,28-35,61H,4-6,9-10,15-24,47-48,51H2,(H2,49,62)(H2,50,63)(H,52,66)(H,53,68)(H,54,71)(H,55,65)(H,56,69)(H,57,67)(H,58,70)(H,59,64)/t28-,29-,30-,31-,32-,33-,34-,35?/m0/s1

InChI Key

ZQJHNBJUEWMFHE-LOJWWCGESA-N

SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N

Isomeric SMILES

C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N

sequence

CYFXNCPKG

Synonyms

4-glutamic acid-gamma-hydrazide-8-lysine vasopressin
lypressin, 4-Glu(NHNH2)(4)-
vasopressin, 4-Glu(NHNH2)-8-Lys-
vasopressin, Glu(NHNH2)(4)-Lys(8)-

Origin of Product

United States

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